Benzoxazinone

描述

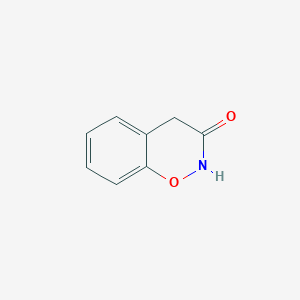

Structure

2D Structure

3D Structure

属性

CAS 编号 |

37204-63-0 |

|---|---|

分子式 |

C8H7NO2 |

分子量 |

149.15 g/mol |

IUPAC 名称 |

4H-1,2-benzoxazin-3-one |

InChI |

InChI=1S/C8H7NO2/c10-8-5-6-3-1-2-4-7(6)11-9-8/h1-4H,5H2,(H,9,10) |

InChI 键 |

HQQTZCPKNZVLFF-UHFFFAOYSA-N |

SMILES |

C1C2=CC=CC=C2ONC1=O |

规范 SMILES |

C1C2=CC=CC=C2ONC1=O |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Benzoxazinone Core: Structure, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the benzoxazinone core, a privileged heterocyclic scaffold in medicinal chemistry. It delves into the fundamental structure and properties of benzoxazinones, explores their synthesis, and details their diverse biological activities. This document is intended to serve as a valuable resource for researchers and scientists involved in drug discovery and development, offering insights into the therapeutic potential of this versatile chemical entity.

The this compound Core Structure

Benzoxazinones are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to an oxazine (B8389632) ring containing a ketone group.[1] The general molecular formula is C₈H₇NO.[2] Depending on the relative positions of the oxygen, nitrogen, and carbonyl group, several isomers exist, with the most common being 1,3-benzoxazin-4-ones and 1,4-benzoxazin-3-ones.[1][3]

The this compound scaffold possesses two reactive electrophilic sites, typically at the C2 and C4 positions, making it a versatile building block for the synthesis of a variety of other heterocyclic compounds, such as quinazolinones.[1][4]

Physicochemical Properties

The physicochemical properties of this compound derivatives can be modulated by the nature and position of substituents on the bicyclic ring system. These properties are critical for their pharmacokinetic and pharmacodynamic profiles. A quantitative structure-activity relationship (QSAR) study on a series of this compound derivatives as neuropeptide Y Y5 receptor antagonists highlighted the importance of topological, thermodynamic, spatial, and electrotopological descriptors in determining their biological activity.[5]

Table 1: Physicochemical Properties of Selected this compound Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Topological Polar Surface Area (Ų) | Reference |

| 2H-1,2-benzoxazine | C₈H₇NO | 133.15 | 2.3 | 21.3 | [2] |

| 2-Methyl-4H-3,1-benzoxazin-4-one | C₉H₇NO₂ | 161.16 | 1.4 | 38.3 | [6] |

| 2-Phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₉NO₂ | 223.23 | 2.8 | 38.3 | [7] |

| 2-(2-Fluorophenyl)-4H-3,1-benzoxazin-4-one | C₁₄H₈FNO₂ | 241.22 | 2.9 | 38.3 | [8] |

Synthesis of the this compound Core

The synthesis of the this compound ring system can be achieved through various synthetic routes, with the most common starting material being anthranilic acid and its derivatives.[1][9]

Synthesis from Anthranilic Acid

A prevalent method involves the acylation of anthranilic acid with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534).[3][8][9] The reaction proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration to yield the this compound ring.[9]

Other Synthetic Routes

Other notable synthetic strategies include:

-

Copper-catalyzed domino reactions of arylmethanamines with 2-iodobenzoic acids.[1]

-

Palladium-catalyzed carbonylation of N-(o-bromoaryl)amides.[10]

-

Solvent-assisted grinding for a mechanochemical approach.[11]

Biological Activities and Therapeutic Potential

This compound derivatives exhibit a remarkable range of biological activities, making them attractive scaffolds for drug discovery.[6][12][13][14]

Antimicrobial Activity

Numerous this compound derivatives have demonstrated significant activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as fungi.[12][13][15]

Table 2: Minimum Inhibitory Concentration (MIC) of Selected this compound Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| 2-([5-(4-nitrophenyl)-1H-pyrazol-3-yl] phenol) | Acinetobacter baumannii | 32 | [13] |

| 6,8-diisopropylspiro[1,3-benzoxazine-2,1'-cyclohexan]-4(3H)-one | Acinetobacter baumannii | 32 | [13] |

| 6,8-diisopropyl-2-methyl-2-(4-nitrophenyl)-2,3-dihydro-4H-1,3-benzoxazine-4-one | Candida albicans | - | [13] |

| This compound Derivative 5a | Staphylococcus aureus | - | [10] |

| This compound Derivative 6a | Escherichia coli | - | [10] |

Anticancer Activity

The this compound core is a key feature in compounds evaluated for their anticancer properties.[4] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and the targeting of DNA secondary structures.

The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[16][17] Certain this compound derivatives have been identified as potent inhibitors of this pathway.[16][17] For instance, a novel class of 4-phenyl-2H-benzo[b][5][8]oxazin-3(4H)-one derivatives has been developed as potent and orally active PI3K/mTOR dual inhibitors.[16] The inhibition of this pathway by this compound derivatives can lead to cell cycle arrest, apoptosis, and autophagy in cancer cells.[17]

The c-Myc oncogene is overexpressed in a wide range of human cancers.[4] The promoter region of the c-Myc gene contains a guanine-rich sequence that can fold into a G-quadruplex DNA structure, which acts as a transcriptional silencer.[18] Small molecules that can bind to and stabilize this G-quadruplex are of great interest as potential anticancer agents.[1][19][20] this compound derivatives have been shown to inhibit the growth of cancer cells by downregulating the expression of c-Myc mRNA, potentially through interaction with the c-Myc G-quadruplex.[4]

Table 3: Anticancer Activity (IC₅₀) of Selected this compound Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| This compound Derivative 303 | A549 (Lung) | 3.80 ± 0.12 | [4] |

| This compound Derivative 304 | A549 (Lung) | 7.35 ± 0.27 | [4] |

| 2b (3,4-dihydro-2H-1,4-benzoxazine derivative) | MCF-7 (Breast) | 2.27 | [2] |

| 4b (3,4-dihydro-2H-1,4-benzoxazine derivative) | MCF-7 (Breast) | 3.26 | [2] |

| 2b (3,4-dihydro-2H-1,4-benzoxazine derivative) | HCT-116 (Colon) | 4.44 | [2] |

| 4b (3,4-dihydro-2H-1,4-benzoxazine derivative) | HCT-116 (Colon) | 7.63 | [2] |

| 2-phenyl-4H-benzo[d][5][21]oxazin-4-one | A549 (Lung) | 65.43 ±2.7 µg/mL | [7] |

Enzyme Inhibition

This compound derivatives have been investigated as inhibitors of various enzymes, particularly proteases.

A series of this compound derivatives have been synthesized and evaluated as inhibitors of α-chymotrypsin, a serine protease.[8][19] Structure-activity relationship studies have indicated that the nature and position of substituents on the this compound core significantly influence their inhibitory potential.[8]

Table 4: α-Chymotrypsin Inhibition by Selected this compound Derivatives

| Compound | IC₅₀ (µM) | Kᵢ (µM) | Inhibition Type | Reference |

| 2-(2-Fluorophenyl)-1,3-benzoxazin-4-one | 6.5 ± 0.1 | 4.7 ± 0.1 | Competitive | [8] |

| 2-(3-Fluorophenyl)-1,3-benzoxazin-4-one | 10.2 ± 0.2 | 8.9 ± 0.2 | Mixed | [8] |

| 2-(4-Fluorophenyl)-1,3-benzoxazin-4-one | 12.3 ± 0.3 | 10.7 ± 0.3 | Mixed | [8] |

| 2-(2-Chlorophenyl)-1,3-benzoxazin-4-one | 8.1 ± 0.1 | 6.8 ± 0.1 | Competitive | [8] |

| 2-(2-Bromophenyl)-1,3-benzoxazin-4-one | 9.7 ± 0.2 | 7.9 ± 0.2 | Competitive | [8] |

Phytotoxicity

Certain naturally occurring benzoxazinones, such as 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and 2,4-dihydroxy-(2H)-1,4-benzoxazin-3(4H)-one (DIBOA), are known for their allelopathic and phytotoxic properties.[22] These compounds and their degradation products play a role in plant defense mechanisms.[22]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 2-(2-Fluorophenyl)-1,3-benzoxazin-4-one

Materials:

-

Anthranilic acid

-

2-Fluorobenzoyl chloride

-

Triethylamine

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

Silica (B1680970) gel for column chromatography

-

Hexane

-

Ethyl acetate (B1210297)

Procedure:

-

Dissolve anthranilic acid (1 equivalent) in chloroform in a round-bottom flask.

-

Add triethylamine (2 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of 2-fluorobenzoyl chloride (1.1 equivalents) in chloroform to the reaction mixture.

-

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-(2-fluorophenyl)-1,3-benzoxazin-4-one.[8]

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound derivative stock solution (in a suitable solvent like DMSO)

-

Bacterial culture in logarithmic growth phase

-

Sterile saline or phosphate-buffered saline (PBS)

-

0.5 McFarland turbidity standard

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Inoculum: From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Serial Dilution: Prepare a serial two-fold dilution of the this compound derivative in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of the this compound derivative that completely inhibits visible growth of the microorganism as detected by the unaided eye.[5][12][23]

α-Chymotrypsin Inhibition Assay

Materials:

-

α-Chymotrypsin from bovine pancreas

-

N-Succinyl-L-phenylalanine-p-nitroanilide (SUPHEPA) or another suitable substrate

-

Tris-HCl buffer (pH 7.5)

-

This compound derivative stock solution (in DMSO)

-

96-well microplate reader

Procedure:

-

Prepare a solution of α-chymotrypsin in Tris-HCl buffer.

-

Prepare a stock solution of the substrate (e.g., SUPHEPA) in a suitable solvent.[18][24]

-

In a 96-well plate, add the Tris-HCl buffer, the this compound derivative at various concentrations, and the α-chymotrypsin solution.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C).

-

Initiate the reaction by adding the substrate solution to each well.

-

Measure the increase in absorbance at 410 nm over time using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the this compound derivative.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

To determine the inhibition type and Kᵢ value, perform kinetic studies by varying the substrate concentration at fixed inhibitor concentrations.[8][19]

Phytotoxicity Bioassay using Garden Cress (Lepidium sativum)

Materials:

-

Petri dishes

-

Filter paper

-

Garden cress (Lepidium sativum) seeds

-

This compound derivative solutions at various concentrations

-

Distilled water (as a negative control)

-

Incubator or growth chamber

Procedure:

-

Place a sterile filter paper in each Petri dish.

-

Add a defined volume (e.g., 5 mL) of the this compound derivative solution at a specific concentration to each Petri dish. Use distilled water for the control group.

-

Evenly place a set number of garden cress seeds (e.g., 20) on the filter paper in each dish.

-

Seal the Petri dishes and incubate them in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., 72 hours).

-

After the incubation period, measure the root and shoot length of the germinated seedlings.

-

Calculate the percentage of germination and the percentage of inhibition of root and shoot elongation compared to the control group.[3][24][25][26][27]

RT-qPCR for c-Myc Gene Expression Analysis

Materials:

-

Cancer cell line (e.g., a line with known c-Myc overexpression)

-

This compound derivative

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR instrument

-

Primers for c-Myc and a housekeeping gene (e.g., GAPDH or β-actin)

-

SYBR Green or TaqMan probe-based qPCR master mix

Procedure:

-

Cell Treatment: Culture the cancer cells and treat them with various concentrations of the this compound derivative for a specific time period (e.g., 24 hours). Include an untreated control group.

-

RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using the synthesized cDNA as a template, specific primers for c-Myc and the housekeeping gene, and a qPCR master mix.

-

Data Analysis: Analyze the qPCR data using the comparative Cₜ (ΔΔCₜ) method to determine the relative expression of c-Myc mRNA in the treated cells compared to the untreated control, normalized to the expression of the housekeeping gene.[28][29][30][31]

Signaling Pathways and Mechanisms of Action

PI3K/Akt/mTOR Signaling Pathway Inhibition

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the potential points of inhibition by this compound derivatives.

Caption: PI3K/Akt/mTOR pathway and this compound inhibition.

c-Myc G-Quadruplex Stabilization

The following diagram illustrates the logical relationship of how small molecules, such as certain this compound derivatives, can modulate c-Myc expression by stabilizing the G-quadruplex structure in its promoter region.

References

- 1. Synthesis, structure-activity relationships studies of this compound derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative structure activity relationship of this compound derivatives as neuropeptide Y Y5 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A versatile Lepidium sativum bioassay for use in ecotoxicological studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting c-MYC G-Quadruplexes for Cancer Treatment with Small Molecules [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Visualization of ligand-induced c-MYC duplex-quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones, 2-Aminobenzoxazin-4-ones, and 2-Amino-4H-3,1-benzothiazin-4-ones Mediated by 2,4,6-Trichloro-1,3,5-triazine and Triphenylphosphine [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Visualization of ligand-induced c-MYC duplex–quadruplex transition and direct exploration of the altered c-MYC DNA-protein interactions in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Item - Protein and Ligand Interactions of MYC Promoter G-quadruplex - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Targeted inhibition of the PI3K/AKT/mTOR pathway by (+)-anthrabenzoxocinone induces cell cycle arrest, apoptosis, and autophagy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Garden cress (Lepidium sativum) seed germination, root and shoot elongation test for ecotoxicity assssment of chemical substances | KÖRnyezetvédelmi INFOrmáció [enfo.hu]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. neoplasiaresearch.com [neoplasiaresearch.com]

- 30. High-Throughput Screening and Triage Assays Identify Small Molecules Targeting c-MYC in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

The Architecture of Plant Chemical Defense: A Technical Guide to the Natural Sources and Biosynthesis of Benzoxazinones

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinones are a class of potent, naturally occurring defensive secondary metabolites found across the plant kingdom. Their significant role in protecting plants from a wide array of herbivores and pathogens has made them a subject of intense research, not only for their agricultural implications but also for their potential as scaffolds in drug development. This in-depth technical guide provides a comprehensive overview of the natural distribution of benzoxazinones and a detailed exploration of their intricate biosynthetic pathways.

Natural Distribution of Benzoxazinones

Benzoxazinones are most famously produced by members of the grass family (Poaceae), including staple crops such as maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[1][2] However, their presence is not limited to grasses; they have also been identified in several distantly related eudicot families, suggesting a fascinating case of convergent evolution in plant chemical defense.[1][2][3] The distribution and concentration of these compounds can vary significantly between species, tissue types, and developmental stages.[1]

The primary benzoxazinoids found in plants are often glucosides, which are stable, less toxic storage forms. The aglycones, the active forms, are released upon tissue damage by the action of β-glucosidases. The dominant benzoxazinoid aglycones and their glucosides differ among species. For instance, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and its glucoside (DIMBOA-Glc) are prevalent in maize and wheat, whereas 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA) and its glucoside (DIBOA-Glc) are the major forms in wild barley (Hordeum species) and the aerial parts of rye.[1][4] Interestingly, rye roots tend to accumulate higher levels of DIMBOA and its derivatives.[1] Typically, the highest concentrations of benzoxazinones are observed in the early seedling stages of the plant, providing crucial protection during this vulnerable phase.[1]

| Plant Family | Genus/Species | Predominant Benzoxazinones | Reference |

| Poaceae | Zea mays (Maize) | DIMBOA, DIMBOA-Glc, HDMBOA-Glc | [1][4] |

| Triticum aestivum (Wheat) | DIMBOA, DIMBOA-Glc, DIBOA, DIBOA-Glc | [1][5] | |

| Secale cereale (Rye) | DIBOA, DIBOA-Glc (shoots), DIMBOA (roots) | [1][4] | |

| Hordeum spp. (Wild Barley) | DIBOA, DIBOA-Glc | [1][4] | |

| Ranunculaceae | Consolida orientalis | DIBOA-Glc | [1][6] |

| Acanthaceae | Aphelandra squarrosa | DIMBOA-Glc | [6][7] |

| Lamiaceae | Lamium galeobdolon | DIBOA-Glc | [1][6] |

| Plantaginaceae | Scoparia dulcis | Not specified | [1] |

The Biosynthetic Blueprint of Benzoxazinones

The biosynthesis of benzoxazinones is a well-elucidated pathway, particularly in maize, that serves as a model for other grass species. The pathway initiates from the primary metabolic route of tryptophan synthesis and involves a series of enzymatic conversions localized in different cellular compartments.

The journey begins in the plastids with the conversion of indole-3-glycerol phosphate (B84403), a tryptophan precursor, to indole (B1671886).[2][8] This pivotal step is catalyzed by the enzyme indole-3-glycerol phosphate lyase, encoded by the Bx1 gene.[1][8] The newly synthesized indole is then shuttled to the endoplasmic reticulum, where a cascade of four cytochrome P450 monooxygenases (encoded by Bx2, Bx3, Bx4, and Bx5) sequentially hydroxylate the indole molecule to form DIBOA.[1][4]

To prevent autotoxicity, the highly reactive DIBOA is promptly stabilized through glucosylation in the cytosol. This reaction is catalyzed by UDP-glucosyltransferases, encoded by the Bx8 and Bx9 genes, resulting in the formation of the stable storage compound, DIBOA-glucoside (DIBOA-Glc).[1][4] DIBOA-Glc is then transported to and stored in the vacuole.

In many grass species, the biosynthetic pathway continues with further modifications of DIBOA-Glc. A 2-oxoglutarate-dependent dioxygenase (encoded by Bx6) hydroxylates DIBOA-Glc at the C-7 position of the aromatic ring.[1][9][10] Subsequently, an O-methyltransferase (encoded by Bx7) methylates the newly introduced hydroxyl group to yield DIMBOA-glucoside (DIMBOA-Glc).[1][9][10] Additional decorative modifications can occur, leading to a diverse array of benzoxazinoid structures. For instance, a series of O-methyltransferases (Bx10, Bx11, Bx12) and a dioxygenase (Bx13) are involved in the production of more complex benzoxazinoids like HDMBOA-Glc and DIM2BOA-Glc.[8][10]

A remarkable feature of the benzoxazinone biosynthetic pathway in grasses is the genomic clustering of the core biosynthetic genes. In maize, for example, the genes Bx1 through Bx5 and Bx8 are located in close proximity on chromosome 4, which is thought to facilitate their co-regulated expression.[1][11]

Recent studies in eudicots, such as Aphelandra squarrosa and Lamium galeobdolon, have revealed that while the overall chemical logic of this compound biosynthesis is conserved, the enzymes catalyzing these reactions have evolved independently.[6][7] These species utilize different classes of enzymes for some of the key steps, highlighting the independent evolutionary origins of this important chemical defense strategy.

Biosynthetic Pathway of DIBOA-Glc and DIMBOA-Glc in Maize

Caption: Biosynthesis of DIBOA-Glc and DIMBOA-Glc in maize.

Key Experimental Protocols

The elucidation of this compound biosynthetic pathways and the quantification of these compounds in plant tissues rely on a suite of sophisticated analytical and molecular techniques.

Extraction and Quantification of Benzoxazinones

A common method for the analysis of benzoxazinones from plant material involves the following steps:

-

Sample Preparation: Plant tissue (e.g., leaves, roots) is flash-frozen in liquid nitrogen and lyophilized to dryness. The dried tissue is then ground into a fine powder.

-

Extraction: The powdered tissue is extracted with an appropriate solvent, typically a mixture of methanol (B129727) and water, often with a small amount of acetic acid to improve stability. The extraction is usually performed at low temperatures to minimize degradation of the target compounds.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be employed to remove interfering compounds.

-

Analysis: The extracted samples are analyzed by High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or a Mass Spectrometer (MS).[5][12] HPLC-DAD allows for the quantification of known benzoxazinones based on their retention times and UV-Vis spectra compared to authentic standards. HPLC-MS provides higher sensitivity and specificity and allows for the identification of novel or unexpected benzoxazinoids based on their mass-to-charge ratio and fragmentation patterns.

Characterization of Biosynthetic Enzymes

The functional characterization of enzymes in the this compound pathway is crucial for understanding their specific roles. A widely used approach is:

-

Gene Cloning: The candidate gene is amplified from cDNA of the source plant and cloned into an appropriate expression vector.

-

Heterologous Expression: The gene is then expressed in a heterologous system, such as Escherichia coli for soluble enzymes or Nicotiana benthamiana (transiently) or yeast for membrane-bound enzymes like cytochrome P450s.[6][8]

-

Enzyme Assays: The recombinant protein is purified (if expressed in E. coli) or cell-free extracts are prepared. In vitro enzyme assays are then conducted by incubating the enzyme with the putative substrate and any necessary co-factors (e.g., NADPH for P450s, 2-oxoglutarate and ascorbate (B8700270) for dioxygenases, S-adenosylmethionine for methyltransferases).

-

Product Identification: The reaction products are analyzed by HPLC-MS or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic conversion and identify the product.

Experimental Workflow for Enzyme Characterization

Caption: Workflow for functional characterization of biosynthetic enzymes.

Conclusion

The study of this compound natural sources and biosynthesis provides a compelling example of the elegance and evolutionary adaptability of plant chemical defense. For researchers in agronomy, plant science, and chemical ecology, a deep understanding of these pathways can inform strategies for crop improvement and pest management. For professionals in drug development, the diverse chemical structures and biological activities of benzoxazinones offer a rich source of inspiration for the design of novel therapeutic agents. The continued exploration of this fascinating class of natural products promises to yield further insights into the intricate chemical dialogues between plants and their environment, with potential applications that extend far beyond the farm field.

References

- 1. mdpi.com [mdpi.com]

- 2. chimia.ch [chimia.ch]

- 3. Independent evolution of plant natural products: Formation of benzoxazinoids in Consolida orientalis (Ranunculaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Concentration of benzoxazinoids in roots of field-grown wheat (Triticum aestivum L.) varieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Plants use different enzymes to produce benzoxazinoids [mpg.de]

- 8. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. This compound biosynthesis - Wikipedia [en.wikipedia.org]

- 12. datapdf.com [datapdf.com]

The Resurgence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Benzoxazinone Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones, a class of bicyclic heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their wide-ranging pharmacological activities. First identified in the early 20th century, these compounds have evolved from simple synthetic curiosities to key pharmacophores in the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key milestones in the development of benzoxazinone compounds. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and a clear visualization of the underlying molecular mechanisms.

Discovery and Historical Milestones

The journey of this compound compounds began over a century ago. The first synthesis of a 2-aryl-4H-1,3-benzoxazin-4-one was reported in 1902 by Heller and Fiesselmann.[1] Their pioneering work involved the reaction of anthranilic acids with aroyl chlorides in the presence of pyridine. This foundational reaction opened the door for the exploration of the this compound scaffold.

Initially, research into benzoxazinones was sporadic. However, in the mid-20th century, the discovery of naturally occurring benzoxazinoids in plants such as maize, wheat, and rye sparked renewed interest. These compounds, including DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one), were found to act as natural defense chemicals, exhibiting insecticidal and antimicrobial properties. This discovery highlighted the biological relevance of the this compound core and prompted further investigation into its potential therapeutic applications.

The latter half of the 20th century and the early 21st century have witnessed a surge in research on synthetic this compound derivatives. Scientists have developed numerous synthetic methodologies to create diverse libraries of these compounds, leading to the identification of derivatives with potent activities against a range of diseases, including cancer, bacterial infections, and inflammatory disorders. The versatility of the this compound scaffold allows for modifications at various positions, enabling the fine-tuning of pharmacological properties and the development of targeted therapies.

Synthetic Methodologies: Experimental Protocols

The synthesis of this compound compounds has evolved significantly since its inception. The following are detailed protocols for key synthetic methods that have been instrumental in the development of this class of compounds.

Synthesis of 2-Aryl-4H-3,1-benzoxazin-4-ones from Anthranilic Acid and Aroyl Chlorides

This classical method remains a cornerstone for the synthesis of a wide range of 2-aryl-substituted benzoxazinones.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.

-

Addition of Aroyl Chloride: To the stirred solution, add the desired aroyl chloride (2 equivalents) dropwise at room temperature. An exothermic reaction is typically observed.

-

Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the excess pyridine.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed thoroughly with cold water, and then with a dilute sodium bicarbonate solution to remove any unreacted anthranilic acid. The crude product is then dried and purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield the pure 2-aryl-4H-3,1-benzoxazin-4-one.

Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Acetic Anhydride (B1165640)

This method provides a straightforward route to 2-alkyl-substituted benzoxazinones.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, place anthranilic acid (1 equivalent) and an excess of acetic anhydride (5-10 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Slowly and cautiously add cold water to the mixture to hydrolyze the excess acetic anhydride.

-

Isolation and Purification: The solid product that precipitates out is collected by filtration, washed with cold water until the filtrate is neutral, and then dried. The crude 2-methyl-4H-3,1-benzoxazin-4-one can be purified by recrystallization from ethanol.[2][3]

Biological Activities and Quantitative Data

This compound derivatives have demonstrated a remarkable spectrum of biological activities. The following tables summarize key quantitative data from various studies, highlighting their potential as therapeutic agents.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| BONC-001 | - | 8.34 (catalytic inhibitor) | [4] |

| BONC-013 | - | 0.0006 (potential poison) | [4] |

| Compound 3a | Aldose Reductase | 0.082 | [5] |

| Compound 12 | PON1 | Competitive Inhibitor | [6] |

| Compound 14 | PON1 | 7.84 | [6] |

| Various | α-chymotrypsin | 6.5 - 341.1 | [7] |

Note: This table presents a selection of data to illustrate the range of activities. For a comprehensive understanding, please refer to the cited literature.

Table 2: Antimicrobial Activity of this compound Derivatives (MIC values in µg/mL)

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Isoniazid analogue 8a-c | M. tuberculosis H37Ra | 0.125 - 0.250 | [8] |

| Benzoxazin-2-one 1c | Resistant M. tuberculosis | Low MIC values | [8] |

| Benzoxazin-2-one 5j | Resistant M. tuberculosis | Low MIC values | [8] |

| Various 1,4-benzoxazin-2-one derivatives | M. tuberculosis strains | 2 - 8 | [9] |

Note: This table provides examples of the antimicrobial potential of benzoxazinones. Further details can be found in the referenced publications.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound compounds are underpinned by their interaction with specific molecular targets and signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the key mechanisms of action.

Inhibition of Human Topoisomerase I

Several this compound derivatives have been identified as potent inhibitors of human topoisomerase I, an essential enzyme involved in DNA replication and transcription. These compounds can act as either catalytic inhibitors, preventing the enzyme from binding to DNA, or as poisons, stabilizing the enzyme-DNA cleavage complex, which leads to DNA damage and cell death.

References

- 1. inspiralis.com [inspiralis.com]

- 2. researchhub.com [researchhub.com]

- 3. benchchem.com [benchchem.com]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. med.upenn.edu [med.upenn.edu]

- 8. merckmillipore.com [merckmillipore.com]

- 9. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

An In-depth Technical Guide to the Core Chemical Diversity and Applications of Benzoxazinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinone derivatives represent a pivotal class of heterocyclic compounds that have garnered significant attention within the scientific and pharmaceutical communities.[1] These scaffolds, characterized by a benzene (B151609) ring fused to an oxazinone ring, exhibit a remarkable chemical diversity that translates into a wide spectrum of biological activities.[1] Their structural versatility allows for modifications at various positions, leading to a vast library of derivatives with finely tuned pharmacological profiles.

This technical guide provides a comprehensive overview of the core aspects of this compound derivatives, with a focus on their chemical diversity, synthesis, and multifaceted biological applications. The content herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key molecular pathways and experimental workflows.

Benzoxazinones are known to possess a wide array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antiviral, and enzyme inhibitory activities.[2][3] This guide will delve into the structure-activity relationships that govern these effects, presenting curated data to facilitate comparative analysis and inform the design of novel therapeutic agents.

Chemical Diversity of this compound Derivatives

The core structure of this compound allows for extensive chemical modifications, leading to a vast array of derivatives with diverse physicochemical and biological properties. The primary points of diversification include the nature and position of substituents on the benzene ring and the group attached to the nitrogen atom or at the 2-position of the oxazinone ring. This chemical plasticity is a key reason for the broad range of biological activities observed in this class of compounds.

Common synthetic strategies involve the use of anthranilic acids as starting materials, which can be readily modified to introduce various functional groups onto the aromatic ring.[4] Subsequent cyclization with different reagents allows for the introduction of a wide range of substituents at the 2-position of the this compound core. This modular synthesis approach enables the systematic exploration of the chemical space around the this compound scaffold, facilitating the optimization of biological activity and drug-like properties.

Data Presentation: Quantitative Biological Activities

The following tables summarize the quantitative biological data for a selection of this compound derivatives, providing a comparative overview of their potency across various therapeutic areas.

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2b | MCF-7 (Breast) | 2.27 | [5][6] |

| HCT-116 (Colon) | 4.44 | [5][6] | |

| Compound 4b | MCF-7 (Breast) | 3.26 | [5][6] |

| HCT-116 (Colon) | 7.63 | [5][6] | |

| 8d-1 | PI3Kα | 0.00063 | [7] |

| Compound 303 | A549 (Lung) | 3.80 ± 0.12 | [8] |

| Compound 304 | A549 (Lung) | 7.35 ± 0.27 | [8] |

| 2-benzyl-3,1-benzoxazin-4-one | A549 (Lung) | 53.9 | [8] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of this compound Derivatives

| Compound ID | Target | IC50 (µM) | Selectivity Index (SI) | Reference |

| Compound 3e | COX-2 | 0.57 | 186.8 | [9] |

| Compound 3f | COX-2 | 0.72 | 242.4 | [9] |

| Compound 3r | COX-2 | 0.68 | 200.5 | [9] |

| Compound 3s | COX-2 | 0.61 | 215.7 | [9] |

| Celecoxib (Standard) | COX-2 | 0.30 | >303 | [9] |

| This compound 1 | α-chymotrypsin | 6.5 ± 0.1 | - | [10] |

| This compound 6 | α-chymotrypsin | 14.2 ± 0.3 | - | [10] |

| This compound 14 | α-chymotrypsin | 25.8 ± 0.5 | - | [10] |

| This compound 15 | α-chymotrypsin | 31.4 ± 0.6 | - | [10] |

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 8a | M. tuberculosis H37Ra | 0.125-0.250 | [1] |

| Compound 1c | Resistant M. tuberculosis | Low MIC values | [1] |

| Compound 5j | Resistant M. tuberculosis | Low MIC values | [1] |

| YH-6 | Ureaplasma urealyticum | 0.25 | |

| YH-6 | Mycoplasma hominis | 0.5 | |

| YH-6 | M. orale | 0.125 | |

| YH-6 | M. salivarium | 0.125 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound derivatives, ensuring reproducibility and facilitating further research.

Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones from Anthranilic Acid

This protocol describes a general one-pot synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones.

Materials:

-

Anthranilic acid

-

Substituted benzoyl chloride

-

Cyanuric chloride

-

N,N-Dimethylformamide (DMF)

-

Distilled water

-

Ice

Procedure:

-

To a stirred solution of anthranilic acid (3 mmol) and triethylamine (3.3 mmol) in chloroform (10 mL), add the corresponding substituted benzoyl chloride (3 mmol).

-

Stir the mixture at room temperature for 2 hours.

-

Prepare a solution of cyanuric chloride (3 mmol) in DMF (5 mL) and add it to the reaction mixture.

-

Continue stirring for an additional 4 hours at room temperature.

-

After the reaction is complete, evaporate the solvent under vacuum.

-

Pour the residue into a mixture of distilled water (20 mL) and ice.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry to obtain the crude product.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to yield the pure 2-substituted-4H-3,1-benzoxazin-4-one.

In Vitro Anticancer Activity: MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for determining the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control (DMSO). Incubate for 24 to 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This protocol describes the widely used carrageenan-induced paw edema model to evaluate the in vivo anti-inflammatory activity of this compound derivatives.[8]

Materials:

-

Male Wistar rats (150-180 g)

-

Carrageenan (1% w/v in sterile saline)

-

This compound derivative (test compound)

-

Indomethacin (reference drug)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Plethysmometer

Procedure:

-

Acclimatize the animals for at least one week before the experiment with free access to food and water.

-

Divide the animals into groups: vehicle control, reference drug, and test compound groups.

-

Administer the vehicle, reference drug (e.g., indomethacin, 10 mg/kg), or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are often attributed to their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective compounds. This section provides diagrams of key signaling pathways and experimental workflows generated using the DOT language.

Signaling Pathways

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

Caption: Nrf2-HO-1 anti-inflammatory signaling pathway activated by this compound derivatives.

Experimental Workflows

Caption: General workflow for the synthesis and biological screening of this compound derivatives.

Conclusion

This compound derivatives stand out as a highly versatile and promising class of heterocyclic compounds with significant potential for the development of new therapeutic agents. Their rich chemical diversity, accessible synthetic routes, and broad spectrum of biological activities make them an attractive scaffold for medicinal chemistry research. This technical guide has provided a comprehensive overview of the current state of knowledge on this compound derivatives, from their synthesis to their biological evaluation.

The quantitative data presented in the tables offer a clear comparison of the potency of various derivatives, while the detailed experimental protocols provide a practical foundation for researchers to build upon. Furthermore, the visualization of key signaling pathways and experimental workflows offers a conceptual framework for understanding the mechanism of action and the overall process of drug discovery in this area.

As research continues to unravel the full therapeutic potential of this compound derivatives, it is anticipated that this class of compounds will continue to yield novel drug candidates for a wide range of diseases. The information compiled in this guide is intended to accelerate these efforts by providing a solid and comprehensive resource for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. New substituted benzoxazine derivatives as potent inducers of membrane permeability and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. digibug.ugr.es [digibug.ugr.es]

- 7. Virtual Combinatorial Chemistry and Pharmacological Screening: A Short Guide to Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, structure-activity relationships studies of this compound derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Diverse Biological Landscape of Benzoxazinone Analogues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzoxazinone and its analogues represent a versatile class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. Their unique structural framework serves as a privileged scaffold for the design and development of novel therapeutic agents with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the multifaceted pharmacological profile of this compound analogues, with a focus on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. This document is intended to be a comprehensive resource, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows to aid researchers in their quest for new and effective drug candidates.

Anticancer Activity: Targeting the Engines of Malignancy

This compound derivatives have emerged as a promising class of compounds in cancer therapy, demonstrating significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines.[1] Their mechanisms of action are diverse, encompassing the induction of programmed cell death (apoptosis), arrest of the cell cycle, and the inhibition of crucial enzymes and signaling pathways essential for cancer cell survival and proliferation.[1]

A notable mechanism of action for some this compound analogues is the targeting of the c-Myc oncogene.[2] The promoter region of the c-Myc gene can form a G-quadruplex structure, a non-canonical DNA conformation that acts as a transcriptional repressor.[3][4] Certain this compound derivatives have been shown to stabilize this G-quadruplex, thereby downregulating the expression of c-Myc mRNA in a dose-dependent manner.[2] This leads to the inhibition of cancer cell proliferation and migration.[2] The stabilization of the c-Myc G-quadruplex presents a promising strategy for cancer therapy, as c-Myc is overexpressed in a wide range of human cancers.[3][5]

Furthermore, some this compound analogues have been found to inhibit the PI3K/Akt signaling pathway, which is frequently overactivated in cancer and plays a critical role in cell survival, growth, and proliferation.[6][7][8][9][10] By inhibiting this pathway, these compounds can induce apoptosis and suppress tumor growth.

Quantitative Data: Anticancer Activity of this compound Analogues

The following table summarizes the in vitro anticancer activity of various this compound derivatives, presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound derivative 1 | SK-RC-42 (Renal) | Data not specified | [11] |

| This compound derivative 2 | SGC7901 (Gastric) | Data not specified | [11] |

| This compound derivative 3 | A549 (Lung) | Data not specified | [11] |

| 7-nitro-2-aryl-4H-benzo[d][6][7]oxazin-4-ones (various) | HeLa (Cervical) | Ranged from potent to moderate | [1] |

| This compound-Pyrimidinedione Hybrid (7af) | Various weed species | Excellent herbicidal activity at 37.5 g a.i./ha | [12] |

| 2-Aryl-4H-3,1-benzoxazin-4-ones | HeLa (Cervical) | Good anticancer potential | [1] |

| This compound-based Factor Xa inhibitors (41-45) | N/A (Enzyme inhibition) | Potent inhibition | [13] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals.[11][14] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[14]

Materials:

-

96-well microplate

-

This compound compounds to be tested

-

Cancer cell line of interest

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound derivatives. Include a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Anticancer mechanisms of this compound analogues.

Caption: Experimental workflow for the MTT assay.

Anti-inflammatory Activity: Quelling the Fires of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular diseases, and cancer. This compound analogues have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[15][16][17][18]

One approach to designing anti-inflammatory benzoxazinones involves their hybridization with known nonsteroidal anti-inflammatory drugs (NSAIDs). For instance, a this compound-diclofenac hybrid has shown potent anti-inflammatory and analgesic activities with reduced gastric toxicity compared to the parent drug.[16][17] The anti-inflammatory effect is often evaluated using in vivo models such as the carrageenan-induced rat paw edema assay.

Quantitative Data: Anti-inflammatory Activity of this compound Analogues

The following table summarizes the in vivo anti-inflammatory activity of a this compound derivative.

| Compound/Derivative | Animal Model | Assay | Result | Reference |

| 2-(2-((2,6-dichlorophenyl) amino) benzyl)-4H-benzo[d][6][7]oxazin-4-one (3d) | Rat | Paw edema | 62.61% inhibition | [16][17] |

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.

Principle: The subcutaneous injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.

Materials:

-

Wistar rats

-

Carrageenan solution (1% in saline)

-

This compound compound to be tested

-

Standard anti-inflammatory drug (e.g., Indomethacin)

-

Pletysmometer

Procedure:

-

Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: control, standard, and test groups (receiving different doses of the this compound analogue).

-

Compound Administration: Administer the test compound, standard drug, or vehicle (control) orally or intraperitoneally.

-

Induction of Inflammation: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Antimicrobial Activity: A Broad Spectrum of Action

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. This compound derivatives have shown promising activity against a range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[19][20][21][22]

The antimicrobial efficacy of this compound analogues is influenced by the nature and position of substituents on the this compound scaffold. For example, the introduction of a thiosemicarbazone moiety has been shown to enhance antimicrobial properties. The antibacterial and antifungal activities are typically evaluated by determining the Minimum Inhibitory Concentration (MIC) values.

Quantitative Data: Antimicrobial Activity of this compound Analogues

The following table presents the Minimum Inhibitory Concentration (MIC) values for some this compound derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |

| Isoniazid analogue derivatives (8a-c) | Mycobacterium tuberculosis H37Ra | 0.125-0.250 | [23][24] |

| Benzoxazin-2-one derivatives (1c, 5j) | Resistant M. tuberculosis strains | Low MIC values | [23][24] |

| Isoniazid-analogue compound (8a) | Resistant M. tuberculosis strains | Low MIC values | [23] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a widely used technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Materials:

-

96-well microtiter plates

-

This compound compounds to be tested

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Standard antimicrobial agent (positive control)

-

Inoculum suspension (adjusted to 0.5 McFarland standard)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the this compound compounds in the broth medium directly in the wells of the microtiter plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, determine the MIC by observing the lowest concentration of the compound at which there is no visible growth. This can be done visually or by using a microplate reader.

Experimental Workflow Diagram

Caption: Experimental workflow for MIC determination.

Enzyme Inhibition: A Targeted Approach

The ability of this compound analogues to inhibit specific enzymes is a key aspect of their therapeutic potential. They have been shown to be effective inhibitors of various enzymes, including serine proteases and Factor Xa.[13][25]

Benzoxazinones act as competitive, alternate substrate inhibitors of serine proteases like human leukocyte elastase (HLE) and α-chymotrypsin.[25][26][27] The inhibitory mechanism involves acylation of the enzyme's active site, followed by slow deacylation.[25] Structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups at position 2 and alkyl substitutions at position 5 of the this compound ring enhance the inhibitory activity against HLE.[25] For α-chymotrypsin, the presence of substituents on the C-2 phenyl ring can influence the inhibitory potential, with fluoro groups generally leading to increased activity.[26][28]

Quantitative Data: Enzyme Inhibitory Activity of this compound Analogues

The following table provides the inhibitory constants (Ki) and IC50 values for this compound derivatives against specific enzymes.

| Compound/Derivative | Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Benzoxazinones (1-18) | α-Chymotrypsin | 6.5 - 341.1 | 4.7 - 341.2 | [26][28] |

| 2-substituted 4H-3,1-benzoxazin-4-ones | Human Leukocyte Elastase (HLE) | - | Lower Ki with electron withdrawal | [25] |

| This compound-based inhibitors (41-45) | Factor Xa | Potent inhibition | - | [13] |

| Substituted 4H-3,1-benzoxazin-4-one (Inhibitor 2) | Cathepsin G | 0.84 | - | [29] |

Signaling Pathway Diagram

Caption: Mechanism of serine protease inhibition by benzoxazinones.

Conclusion and Future Perspectives

This compound analogues represent a rich and diverse class of bioactive molecules with significant potential for the development of new therapeutic agents. Their broad spectrum of activity, coupled with the tunability of their chemical structure, offers a fertile ground for further research and optimization. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of novel this compound-based drug candidates with improved efficacy and safety profiles. Future research should focus on elucidating the detailed molecular mechanisms of action, exploring novel therapeutic targets, and conducting preclinical and clinical studies to translate the promising in vitro and in vivo findings into tangible clinical benefits.

References

- 1. benchchem.com [benchchem.com]

- 2. Anti-cancer activity of this compound derivatives via targeting c-Myc G-quadruplex structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. G-Quadruplexes in c-MYC Promoter as Targets for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 8. PI3K/AKT Signaling in Cancer | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. agscientific.com [agscientific.com]

- 10. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 11. researchhub.com [researchhub.com]

- 12. Frontiers | Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells [frontiersin.org]

- 13. Design, synthesis and structure-activity relationships of this compound-based factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 15. Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New this compound and Quinazolinone Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mongoliajol.info [mongoliajol.info]

- 17. researchgate.net [researchgate.net]

- 18. ijfans.org [ijfans.org]

- 19. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Sustainable synthesis of antibacterial 3-aryl-2H-benzo[b,1,4]oxazin-2-ones via SNAr Csp2–Csp2 coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Design, synthesis and antimycobacterial activity of this compound derivatives and open-ring analogues: Preliminary data and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Synthesis, structure-activity relationships studies of this compound derivatives as α -chymotrypsin inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 28. Synthesis, structure-activity relationships studies of this compound derivatives as α-chymotrypsin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Benzoxazinone Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinones are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, antiplatelet, and neuroprotective properties.[1][2][3][4] The benzoxazinone scaffold is considered a valuable pharmacophore in drug discovery.[1] Traditional drug discovery, however, is a lengthy and expensive process. The integration of computational, or in silico, methods has revolutionized this field by enabling rapid screening of large compound libraries, prediction of bioactivity, and elucidation of mechanisms of action, thereby accelerating the identification and optimization of lead candidates.[5][6]

This technical guide provides an in-depth overview of the core in silico methodologies employed in the prediction of this compound bioactivity. It details the experimental protocols for key computational techniques, presents quantitative data from various studies in structured tables for comparative analysis, and visualizes complex workflows and pathways using diagrams.

Core In Silico Methodologies in this compound Research

A variety of computational tools are utilized to predict the biological activity of this compound derivatives. The most common approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, pharmacophore identification, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.[6][7] These methods can be used independently or in an integrated fashion to provide a comprehensive profile of a compound's potential as a drug candidate.

Caption: General workflow for in silico this compound drug discovery.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of compounds with their biological activity.[8] By identifying key molecular descriptors (e.g., steric, electronic, hydrophobic properties), QSAR can predict the activity of novel, unsynthesized compounds, guiding lead optimization.[1][9]

Experimental Protocol: 3D-QSAR Modeling

-

Dataset Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀, MIC) is compiled. The dataset is typically divided into a training set (for model generation) and a test set (for external validation).[9][10]

-

Molecular Modeling and Alignment: The 3D structures of all compounds are generated and optimized to their lowest energy conformation. The molecules are then aligned based on a common scaffold or a template molecule.

-

Descriptor Calculation: Molecular fields (steric, electrostatic, hydrophobic) are calculated around the aligned molecules using a grid. These field values serve as the independent variables (descriptors).[9]

-

Model Generation: Statistical methods like Multiple Linear Regression (MLR) or k-Nearest Neighbor (kNN) are used to build a regression model linking the descriptors to the biological activity.[9][11]

-

Model Validation: The model's statistical significance and predictive power are rigorously assessed using internal (e.g., leave-one-out cross-validation, q²) and external validation (predictive r², pred_r²).[10]

Caption: A typical workflow for developing a QSAR model.

Data Summary: QSAR Studies on Benzoxazinones

| Biological Activity | Model Type | No. of Compounds | r² / q² | pred_r² | Key Descriptors/Features | Reference |

| Antiplatelet | 3D-QSAR (MLR) | 28 (23 train, 5 test) | 0.9435 | 0.7663 | Steric, Electrostatic, Hydrophobic fields | [9][11] |

| Antiplatelet | 3D-QSAR (kNN-MFA) | 28 (23 train, 5 test) | 0.9739 | 0.8217 | Steric, Electrostatic, Hydrophobic fields | [9] |

| Antimicrobial (Gram+) | QSAR | 111 | 0.88 (Q²Ext) | - | Shape, VolSurf, H-bonding properties | [1][12] |

| Antimicrobial (Gram-) | QSAR | 111 | 0.85 (Q²Ext) | - | Shape, VolSurf, H-bonding properties | [1][12] |

| Antimycobacterial | 2D-QSAR | 40 | 0.82 | 0.70 | - | [13] |

| Electrooxidation | QSAR (ANN) | 40 | - | 0.949 (Q²) | HOMO energy, Partial positive surface area | [14] |

r² (R-squared): Coefficient of determination; q²: Cross-validated R-squared; pred_r² (or Q²Ext): Predictive R-squared for the external test set.

Molecular Docking

Molecular docking is a structure-based method that predicts the preferred orientation and binding affinity of a ligand (e.g., a this compound derivative) when bound to the active site of a target receptor (e.g., an enzyme or protein).[6][15] It provides crucial insights into the molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex.[16]

Experimental Protocol: Molecular Docking

-

Target and Ligand Preparation:

-

Receptor: The 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and co-ligands are removed, hydrogen atoms are added, and charges are assigned.[15]

-

Ligand: The 2D structure of the this compound derivative is drawn and converted to a 3D structure. Its geometry is optimized using energy minimization.

-

-

Binding Site Definition: The active site or binding pocket on the receptor is defined, often based on the location of a co-crystallized ligand or through pocket prediction algorithms.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina, Glide) systematically samples different conformations and orientations of the ligand within the defined binding site.[16][17]

-

Scoring and Analysis: Each generated pose is assigned a score representing the predicted binding affinity (e.g., kcal/mol). The top-ranked poses are analyzed to identify key molecular interactions with amino acid residues in the active site.[18]

Caption: Key steps involved in a molecular docking study.

Data Summary: Molecular Docking Studies of Benzoxazinones

| Target Protein | PDB ID | Docking Software | Best Score | Key Interacting Residues | Reference |

| PPARγ | - | Glide 4.5 | -14.54 (Glide Score) | Tyr473, Ser289, His449, His323, Ser342 | [16][18] |

| EGFR Tyrosine Kinase | 1M17 | MVD | > Erlotinib | - | [19] |

| InhA (M. tuberculosis) | - | - | - | Interacts with active site | [20] |

| Menaquinone-B (M. tuberculosis) | - | - | -8.0 to -11.0 kcal/mol | - | [21] |

| EGFR/HER2 Kinase | - | Autodock-vina | -13.5 kcal/mol (EGFR) | Interacts with crucial kinase domain residues | [22] |

| DNA Gyrase (E. coli) | - | - | - | Interacts with GyrB active site | [23] |

| CYP1B1 | - | - | - | Mimics co-crystal ligand interactions | [24] |

| α-Amylase | - | - | -9.2 kcal/mol | - | [25] |

| α-Glucosidase | - | - | -9.9 kcal/mol | - | [25] |

Pharmacophore Modeling

A pharmacophore is an abstract representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. Pharmacophore models are used to screen databases for novel scaffolds that match these features. For benzoxazinones, studies have identified key features for their antiplatelet activity.[9][11]

Identified Pharmacophoric Features

For antiplatelet activity, the essential pharmacophoric features of this compound derivatives were identified as:

These features represent the key interaction points between the this compound molecule and its biological target.

Caption: A conceptual pharmacophore model for benzoxazinones.

ADMET Prediction

Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a drug candidate is critical in the early stages of development to minimize late-stage failures. In silico tools can effectively forecast these properties based on a molecule's structure.[19][26]

Experimental Protocol: ADMET Prediction

-

Input Structure: The 2D or 3D structure of the this compound derivative is provided as input to an ADMET prediction software or web server (e.g., pkCSM, QikProp).[16][19]

-

Property Calculation: The software uses pre-built models to calculate a range of physicochemical and pharmacokinetic properties.

-

Analysis: The predicted properties are compared against established rules for drug-likeness, such as Lipinski's Rule of Five, to assess the compound's potential for oral bioavailability and to flag potential toxicity issues (e.g., hepatotoxicity, HERG inhibition).[27][28]

Data Summary: Predicted ADMET Properties for Benzoxazinones

| Property | Prediction | Implication | Reference |

| GIT Absorption | Good | Likely to be absorbed from the gastrointestinal tract | [19] |

| Oral Bioavailability | Favorable | Potentially suitable for oral administration | [20][21] |

| CYP450 Metabolism | Metabolized | May be processed by cytochrome P450 enzymes | [19] |

| Hepatotoxicity | Non-toxic | Low risk of causing liver damage | [19] |

| Lipinski's Rule of Five | No violations | Good drug-like properties | [27] |

| Toxicity Class | Class V (2500 mg/kg) | May be harmful if swallowed | [27] |

Predicted Signaling Pathways and Mechanisms of Action

In silico studies, particularly molecular docking, help to elucidate the potential mechanisms of action by identifying the protein targets of benzoxazinones. This allows for the mapping of their effects onto known biological signaling pathways.

PI3K/Akt/mTOR Pathway

Certain 4-phenyl-2H-benzo[b][9][29]oxazin-3(4H)-one derivatives have been designed as dual inhibitors of PI3K and mTOR, key kinases in a signaling pathway crucial for cancer cell growth and survival.[30] Inhibition of this pathway can lead to apoptosis and a reduction in cell proliferation.

Caption: Benzoxazinones can inhibit the PI3K/Akt/mTOR signaling pathway.

Benzoxazinoid Biosynthesis Pathway

In plants like maize, wheat, and rye, benzoxazinoids (BXDs) are synthesized as defense compounds. The pathway begins with indole (B1671886) and involves a series of enzymatic modifications catalyzed by BX enzymes.[31][32] Understanding this pathway is relevant for agricultural applications.

Caption: Simplified biosynthesis pathway of benzoxazinoids in plants.

Experimental Validation

While in silico predictions are powerful tools for hypothesis generation, they must be validated through experimental assays.[33] Comparing predicted binding affinities or activities with measured values like IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) is the ultimate test of a computational model's accuracy.[20][24]

Data Summary: Comparison of In Silico Prediction and In Vitro Results

| Compound/Derivative | In Silico Prediction | In Vitro Result | Target/Activity | Reference |

| Benzoxazine (3) | High Moldock Score (vs. Erlotinib) | IC₅₀ = 36.6 µg/mL | Anticancer (A549 cells) | [19] |

| Isoniazid analogue (8a) | Stable binding in InhA pocket | MIC = 0.125-0.250 µg/mL | Antimycobacterial | [20] |

| Compound C3 | Good binding energy for EGFR/HER2 | IC₅₀ = 37.24 nM (EGFR), 45.83 nM (HER2) | EGFR/HER2 Kinase Inhibition | [22] |

| Benzoxazolinone (R-7) | Strong docking to CYP1B1 | IC₅₀ = 0.06 µM | CYP1B1 Inhibition | [24] |

| Benzoxazolinone (R-8) | Strong docking to CYP1B1 | IC₅₀ = 0.09 µM | CYP1B1 Inhibition | [24] |

Conclusion

In silico prediction methods are indispensable in modern drug discovery for the study of benzoxazinones. QSAR, molecular docking, pharmacophore modeling, and ADMET prediction provide a powerful, multi-faceted approach to rapidly identify promising candidates, optimize their structures, and elucidate their mechanisms of action before committing to costly and time-consuming synthesis and testing. The continued development of computational algorithms and the expansion of biological data will further enhance the accuracy and utility of these methods, paving the way for the discovery of novel this compound-based therapeutics to address a wide range of diseases. The crucial interplay between computational prediction and experimental validation remains the cornerstone of a successful drug discovery pipeline.[33][34]

References

- 1. researchgate.net [researchgate.net]

- 2. jddtonline.info [jddtonline.info]

- 3. Rediscovering the bioactivity and ecological role of 1,4-benzoxazinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. cs230.stanford.edu [cs230.stanford.edu]

- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]